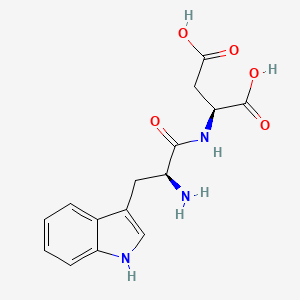

H-TRP-ASP-OH

Übersicht

Beschreibung

L-Tryptophan-L-aspartic acid is a dipeptide composed of two amino acids: L-tryptophan and L-aspartic acid L-tryptophan is an essential aromatic amino acid, while L-aspartic acid is a non-essential amino acid

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Tryptophan-L-Asparaginsäure beinhaltet typischerweise die Kupplung von L-Tryptophan und L-Asparaginsäure unter Verwendung von Peptidbindungsbildungstechniken. Eine übliche Methode ist die Verwendung von Carbodiimidkupplungsmitteln, wie z. B. Dicyclohexylcarbodiimid (DCC), in Gegenwart eines Katalysators wie N-Hydroxysuccinimid (NHS). Die Reaktion wird normalerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei Raumtemperatur durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von L-Tryptophan-L-Asparaginsäure kann durch mikrobielle Fermentationsprozesse erreicht werden. Gentechnisch veränderte Stämme von Escherichia coli oder Corynebacterium glutamicum werden häufig verwendet, um die einzelnen Aminosäuren zu produzieren, die dann chemisch zu dem Dipeptid gekoppelt werden. Diese Methode ist im Vergleich zur traditionellen chemischen Synthese kostengünstig und umweltfreundlich .

Analyse Chemischer Reaktionen

Key Findings:

- Risk Factors :

- Basic conditions (e.g., piperidine during Fmoc deprotection).

- Proximity to residues with electron-withdrawing groups.

- Prevention Strategies :

- Use of CSY (carbonyl sulfamidate ylide) as a protecting group for aspartic acid instead of traditional tert-butyl esters. CSY avoids aspartimide by replacing the ester bond (C–O) with a C–C bond, which resists cyclization .

- Addition of hexafluoroisopropanol (HFIP) during on-resin deprotection reduces aspartimide formation by stabilizing intermediates .

Table 1: Aspartimide Formation Under Different Conditions

| Condition | Aspartimide Formation | Reference |

|---|---|---|

| Fmoc-Asp(OtBu)-OH + Piperidine | High | |

| Fmoc-Asp(CSY)-OH + Piperidine | None | |

| NCS Deprotection (DMF/H₂O) | Moderate | |

| NCS + HFIP (DMF/H₂O/HFIP) | Low |

Oxidation of Tryptophan

The indole ring of tryptophan in H-Trp-Asp-OH is susceptible to oxidation, particularly under acidic or oxidative conditions.

Key Reactions:

- Oxidation to Kynurenine :

Tryptophan oxidizes to N-formylkynurenine and subsequently to kynurenine in the presence of reactive oxygen species (ROS) or strong oxidants like hydrogen peroxide . - Synthetic Protection :

Table 2: Oxidation Sensitivity of Tryptophan

| Reagent/Condition | Outcome | Reference |

|---|---|---|

| H₂O₂ (pH < 7) | Rapid oxidation to kynurenine | |

| NCS (neutral pH) | Minimal oxidation | |

| Light exposure (unprotected) | Accelerated degradation |

Acid-Base Behavior and Isoelectric Point

The ionizable groups in this compound include:

- α-Carboxyl group (Asp, pKa ≈ 2.1).

- β-Carboxyl group (Asp side chain, pKa ≈ 3.9).

- α-Amino group (Trp, pKa ≈ 9.6).

Isoelectric Point (pI) Calculation:

This indicates this compound is negatively charged at physiological pH (7.4).

Hydrolysis of the Peptide Bond

The peptide bond in this compound hydrolyzes under extreme pH or enzymatic catalysis:

- Acidic Hydrolysis :

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Peptide Therapeutics : H-TRP-ASP-OH is part of a growing class of therapeutic peptides that target specific biological pathways. Peptides like this one are being explored for their potential in treating metabolic disorders, cancer, and cardiovascular diseases. For instance, modifications of tryptophan-containing peptides have been shown to enhance their stability and efficacy in vivo, making them suitable candidates for drug development .

Case Study : A recent study highlighted the use of tryptophan-containing peptides in the modulation of insulin secretion. The peptide H-Trp-Asp-Asp-Arg-OH was evaluated for its role in enhancing insulin sensitivity, showing promising results in preclinical models .

Structural Biology

Role in Protein Structure : Tryptophan residues play critical roles in stabilizing protein structures through non-covalent interactions such as hydrogen bonding. Research indicates that the indole side chain of tryptophan can stabilize unique structural motifs within proteins . The presence of aspartic acid further contributes to the peptide's ability to form stable conformations.

Data Table 1: Interaction Energies of Tryptophan Residues

| Interaction Type | Energy Range (kcal/mol) | Reference |

|---|---|---|

| C—H⋯O Hydrogen Bonds | 1.5 – 3.0 | Petrella & Karplus (2004) |

| Tryptophan-Indole Interactions | Variable | Hameduh et al. (2023) |

Material Science

Biomaterials Development : this compound is also being investigated for its potential in creating biomaterials due to its biocompatibility and ability to form hydrogels. These materials can be utilized in drug delivery systems and tissue engineering.

Case Study : A study demonstrated the incorporation of this compound into polymeric matrices, which enhanced the mechanical properties and bioactivity of the resulting materials. The hydrophilicity provided by the aspartic acid residue improved cell adhesion and proliferation .

Wirkmechanismus

The mechanism of action of L-Tryptophan-L-aspartic acid involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Tryptophan-L-Glutaminsäure

- L-Tryptophan-L-Alanin

- L-Tryptophan-L-Serin

Einzigartigkeit

L-Tryptophan-L-Asparaginsäure ist aufgrund der Kombination einer essentiellen aromatischen Aminosäure und einer nicht-essentiellen sauren Aminosäure einzigartig. Diese Kombination ermöglicht es ihm, an einer Vielzahl von biochemischen Prozessen teilzunehmen, und macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .

Biologische Aktivität

H-TRP-ASP-OH, a dipeptide composed of tryptophan (Trp) and aspartic acid (Asp), has garnered attention in biochemical research due to its potential biological activities and structural properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Properties

The specific arrangement of amino acids in this compound contributes to its unique biological functions. Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor to serotonin, while aspartic acid is involved in various metabolic processes. The dipeptide's structure allows it to participate in hydrogen bonding networks, which are crucial for protein stability and function.

Target of Action

This compound influences several biochemical pathways, primarily through its constituent amino acids. Tryptophan metabolism involves the kynurenine and serotonin pathways, which are vital for regulating mood, inflammation, and immune responses.

Mode of Action

The compound has been shown to engage in protein-protein interactions, which are essential for cellular signaling and function. This interaction can modulate various physiological processes, including neurotransmitter activity due to tryptophan's role in serotonin synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidative Properties : this compound has demonstrated the ability to scavenge free radicals, providing cellular protection against oxidative stress. This antioxidative activity suggests potential therapeutic applications in conditions associated with oxidative damage.

- Neuroprotective Effects : The compound may influence neurotransmitter systems, particularly serotonin pathways, which are implicated in mood regulation and cognitive functions.

- Enzyme Interactions : Studies have explored the dipeptide's role in enzyme-substrate specificity and its potential effects on various metabolic pathways.

Case Studies

- Neuroprotection : A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with the dipeptide reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Protein Interactions : Another research focused on the impact of this compound on protein-protein interactions within cellular signaling pathways. The findings highlighted that the dipeptide could enhance or inhibit specific interactions, thereby influencing downstream signaling events critical for cell survival and function.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Tryptophan | Indole side chain | Precursor for serotonin; involved in mood regulation |

| H-Aspartic Acid | Carboxylic acid group | Plays a role in neurotransmission and metabolism |

| H-Tryptophan-Glycine | Tryptophan linked to glycine | Involved in neuroprotection; simpler structure |

| H-Tryptophan-Alanine | Tryptophan linked to alanine | Similar properties but different biological activities |

The uniqueness of this compound lies in its specific combination of tryptophan and aspartic acid, which may confer distinct biological activities not observed in other dipeptides.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c16-10(14(21)18-12(15(22)23)6-13(19)20)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEAINPHPNDNGE-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function attributed to WD40 repeat proteins?

A1: WD40 repeat proteins typically act as scaffolding molecules, facilitating protein-protein interactions and the assembly of multi-protein complexes. [, , , , ]

Q2: Can you provide specific examples of how WD40 proteins interact with targets and influence downstream events?

A2: * WDR68: This WD40 protein binds to the kinase DYRK1A, impacting its activity and cellular localization. This interaction is crucial for WDR68's role in various processes, including craniofacial development. The molecular chaperone TRiC/CCT is essential for proper WDR68 folding, highlighting the interplay between chaperones and WD40 proteins. []* Chromatin Assembly Factor 1 (CAF-1) p48 subunit: This WD40 protein interacts with histones and other CAF-1 subunits, playing a vital role in chromatin assembly after DNA replication. Disrupting these interactions compromises cell viability in vertebrate cells. [, ]* Scp160p: In yeast, this WD40 protein interacts with ribosomes and translation factors, potentially linking mRNA specificity to translational regulation. Its interaction with Asc1p, a WD40 protein itself, suggests a role for WD40 proteins in bridging translation with signaling pathways. []* LRRK2: Mutations in the WD40 domain of LRRK2 are implicated in Parkinson’s disease. These mutations often disrupt dimer formation, impacting LRRK2 kinase activity and potentially contributing to disease pathogenesis. [, ]* BRCA1: RbAp46, a WD40 protein, interacts with the BRCT domain of BRCA1, a tumor suppressor protein. This interaction modulates BRCA1's transactivation activity, suggesting a role for RbAp46 in DNA damage response. []

Q3: What is the significance of the interaction between Sec13, a WD40 protein, and Nup96 at the nuclear pore complex?

A3: Sec13, known for its role in COPII vesicle formation, also localizes to the nuclear pore complex (NPC). Its interaction with Nup96 at the NPC suggests a role in regulating nucleocytoplasmic transport. Sec13 shuttles between the nucleus and cytoplasm, potentially coupling functions between these compartments. []

Q4: What is the defining structural characteristic of WD40 repeat proteins?

A4: WD40 proteins are characterized by multiple repeating units, typically 4 to 16, each consisting of approximately 40 amino acids. These units often end in a tryptophan-aspartic acid (WD) dipeptide, giving the motif its name. [, , ]

Q5: What is the typical three-dimensional structure formed by WD40 repeats?

A5: WD40 repeats fold into a characteristic β-propeller structure, often consisting of seven blades arranged around a central axis. Each blade is formed by four antiparallel β-strands. This β-propeller structure provides a platform for protein-protein interactions. [, , , ]

Q6: How does the WD40 repeat structure contribute to the functional diversity of WD40 proteins?

A6: The β-propeller structure provides a versatile scaffold for binding diverse partners. Variations in the amino acid sequences within the loops connecting the β-strands contribute to the specificity of WD40 proteins for their binding partners. [, ]

Q7: Do WD40 proteins possess intrinsic catalytic activity?

A7: While WD40 domains themselves are primarily structural, they are often found in proteins with catalytic domains. For instance, LRRK2 contains a WD40 domain alongside a kinase domain. WD40 domains can modulate the activity of these catalytic domains. [, ]

Q8: How has computational modeling been used to understand WD40 proteins?

A8: * Structural Modeling: Computer-aided structural analysis has been used to predict the β-propeller structure of WD40 proteins, like WDR68. This information is crucial for understanding the spatial arrangement of the WD40 repeats and their potential binding sites. []* Molecular Docking: This technique has been employed to predict the binding modes of peptides to the active site of enzymes like xanthine oxidase. This approach can help identify potential inhibitory peptides and elucidate the structural basis of their activity. []* Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of proteins, including the WD40 domain of LRRK2. These simulations have been used to study how Parkinson's disease-related mutations disrupt the dimerization of the WD40 domain, offering potential therapeutic targets. []

Q9: How do modifications within the WD40 repeat affect protein function?

A9: Mutations or modifications within WD40 repeats can disrupt the β-propeller structure, leading to loss of function. For example, mutations in the WD40 domain of LRRK2, including the G2385R polymorphism, impair dimer formation and impact kinase activity. [, , ]

Q10: Are there specific amino acid residues within WD40 repeats critical for function?

A10: Yes, the conserved tryptophan and aspartic acid residues at the end of each repeat are crucial for maintaining the structural integrity of the β-propeller. Additionally, residues within the loops connecting the β-strands are important for specific protein-protein interactions. [, , , , ]

Q11: How can SAR studies be applied to develop targeted therapeutics?

A11: Understanding the structural determinants of WD40 protein function can inform the design of small molecule inhibitors or peptidomimetics that specifically target these proteins. By targeting specific WD40 protein-protein interactions, it might be possible to modulate downstream signaling pathways for therapeutic benefit. [, ]

Q12: What were some of the key discoveries that led to our understanding of WD40 repeat proteins?

A27: * Identification of the WD40 motif: The initial discovery of the repeating WD40 motif in the β-subunit of G proteins marked a turning point. [, ] * Recognition of the β-propeller structure: Determining the characteristic β-propeller fold adopted by WD40 repeats provided crucial insight into their function as protein-protein interaction modules. [, , ]* Linking WD40 proteins to diverse cellular processes: Research continues to unveil the roles of WD40 proteins in a wide array of cellular functions, including signal transduction, vesicle trafficking, chromatin remodeling, and cell cycle control. [, , , , , , , , , ]

Q13: How do different scientific disciplines contribute to WD40 protein research?

A28: WD40 protein research is highly interdisciplinary, drawing upon:* Biochemistry: To purify, characterize, and study the interactions of WD40 proteins. [, , , , , , , , ]* Molecular Biology: To clone, express, and manipulate WD40 protein genes to study their function. [, , , , , , , , ] * Structural Biology: To determine the three-dimensional structures of WD40 proteins and their complexes, providing insights into their mechanisms of action. [, , , , ]* Cell Biology: To investigate the cellular processes in which WD40 proteins are involved, using techniques like microscopy and gene editing. [, , , , , ]* Computational Biology: To model WD40 protein structures, predict their interactions, and design targeted therapeutics. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.